E2508

Descripción

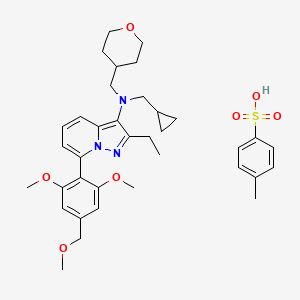

This compound features a pyrazolo[1,5-a]pyridine core substituted with a 2,6-dimethoxy-4-(methoxymethyl)phenyl group at position 7, an ethyl group at position 2, and dual N-alkylation with cyclopropylmethyl and tetrahydro-2H-pyran-4-ylmethyl groups. The 4-methylbenzenesulfonate (tosylate) counterion enhances solubility and crystallinity. Structurally, it shares similarities with pyrazolo-thiazole and pyrazolo-pyrimidine derivatives reported in medicinal chemistry, particularly those targeting central nervous system (CNS) disorders or inflammatory pathways . The cyclopropylmethyl and tetrahydropyranylmethyl groups are critical for modulating lipophilicity and bioavailability, as seen in related compounds with improved blood-brain barrier penetration .

Propiedades

Número CAS |

685886-34-4 |

|---|---|

Fórmula molecular |

C36H47N3O7S |

Peso molecular |

665.8 g/mol |

Nombre IUPAC |

N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C29H39N3O4.C7H8O3S/c1-5-23-29(31(17-20-9-10-20)18-21-11-13-36-14-12-21)25-8-6-7-24(32(25)30-23)28-26(34-3)15-22(19-33-2)16-27(28)35-4;1-6-2-4-7(5-3-6)11(8,9)10/h6-8,15-16,20-21H,5,9-14,17-19H2,1-4H3;2-5H,1H3,(H,8,9,10) |

Clave InChI |

NOWKXPVUFWKFHF-UHFFFAOYSA-N |

SMILES canónico |

CCC1=NN2C(=C1N(CC3CC3)CC4CCOCC4)C=CC=C2C5=C(C=C(C=C5OC)COC)OC.CC1=CC=C(C=C1)S(=O)(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

E2508; E-2508; E 2508; |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de E-2508 implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones posteriores en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y, a menudo, se personalizan para fines de investigación . Los métodos de producción industrial para E-2508 no están ampliamente documentados, ya que se produce principalmente para la investigación y no para aplicaciones industriales a gran escala .

Análisis De Reacciones Químicas

E-2508 experimenta varias reacciones químicas, que incluyen:

Oxidación: E-2508 se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir E-2508 en formas reducidas, alterando sus propiedades químicas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

E-2508 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza para estudiar las propiedades químicas y las reacciones de los antagonistas del receptor del factor liberador de corticotropina 1.

Biología: Se emplea en la investigación para comprender los efectos biológicos del antagonismo del receptor del factor liberador de corticotropina 1 en varios procesos fisiológicos.

Mecanismo De Acción

E-2508 ejerce sus efectos antagonizando selectivamente el receptor del factor liberador de corticotropina 1. Este receptor participa en la respuesta del cuerpo al estrés, y su antagonismo puede conducir a una reducción de los síntomas relacionados con el estrés. Los objetivos moleculares y las vías implicadas incluyen la inhibición de la señalización del receptor del factor liberador de corticotropina 1, que afecta la liberación de hormonas y neurotransmisores del estrés .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle Influence: The pyrazolo[1,5-a]pyridine core in the target compound differs from pyrazolo[5,1-b]thiazole () and pyrazolo[1,5-a]pyrimidine () in ring size and electronic properties.

Substituent Effects :

- The 2,6-dimethoxy-4-(methoxymethyl)phenyl group at position 7 is unique to the target compound and analogues in . This substituent likely enhances π-π stacking with hydrophobic binding pockets, as seen in CNS-targeting agents.

- The tetrahydropyranylmethyl group (shared with compounds) improves metabolic stability compared to simpler alkyl chains (e.g., ethyl or propyl in ).

Bioactivity Trends :

- PDE4 inhibitors like roflumilast () demonstrate that cyclopropylmethoxy groups enhance potency (ED₅₀ = 0.3 µmol/kg for TNFα suppression). The target compound’s cyclopropylmethyl group may similarly optimize target engagement.

- Compounds with methoxymethyl or ethoxymethyl substituents () show improved bioavailability, suggesting the target’s 4-(methoxymethyl)phenyl group contributes to favorable pharmacokinetics.

Pharmacological Potential

- The tosylate salt form (4-methylbenzenesulfonate) mirrors solubility-enhancing strategies seen in ’s sulfonamide derivatives, which improve oral absorption.

Actividad Biológica

N-(Cyclopropylmethyl)-7-(2,6-dimethoxy-4-(methoxymethyl)phenyl)-2-ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo(1,5-a)pyridin-3-amine 4-methylbenzenesulfonate, often referred to as J2.971.745A , is a complex bioactive compound with significant potential in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C29H39N3O4 |

| Molecular Weight | 493.64 g/mol |

| CAS Number | 685885-75-0 |

| IUPAC Name | N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo(1,5-a)pyridin-3-amine 4-methylbenzenesulfonate |

Research indicates that J2.971.745A exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which could have implications for cancer treatment and other diseases.

- Receptor Modulation : It interacts with various receptors, potentially altering their activity and influencing downstream signaling cascades.

- Cellular Uptake : The compound's structure facilitates its uptake into cells, enhancing its bioavailability and efficacy in target tissues.

Anticancer Activity

J2.971.745A has demonstrated promising anticancer properties in several studies:

- In vitro Studies : The compound was tested against various cancer cell lines, showing significant cytotoxic effects with IC50 values in the low micromolar range. For instance, it inhibited cell proliferation and induced apoptosis in glioma cells through multiple pathways, including the activation of caspases and inhibition of the AKT/mTOR pathway .

Antimicrobial Properties

Preliminary studies suggest that J2.971.745A possesses antimicrobial activity against certain bacterial strains:

- Mechanism : It appears to disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to cell death.

Neuroprotective Effects

Emerging evidence indicates that J2.971.745A may have neuroprotective effects:

- Animal Models : In rodent models of neurodegeneration, the compound reduced markers of oxidative stress and inflammation, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

-

Case Study on Glioma Treatment :

- A study evaluated the efficacy of J2.971.745A in glioma-bearing mice. Results showed a significant reduction in tumor size and improved survival rates compared to control groups.

- Antimicrobial Efficacy :

Safety and Toxicology

Safety assessments indicate that J2.971.745A has a favorable toxicity profile:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound given its structural complexity?

- Methodological Answer : The synthesis of pyrazolo[1,5-a]pyridine derivatives often involves multi-step reactions requiring precise control of temperature, solvent selection, and stoichiometry. For example, in analogous syntheses, refluxing with sodium acetate in acetic anhydride/acetic acid mixtures improved cyclization efficiency . Stepwise purification (e.g., crystallization from DMF/water) is critical to isolate intermediates and minimize side products .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Combined use of -NMR, -NMR, and HRMS is essential. For instance, -NMR can resolve substituent environments (e.g., methoxymethyl protons at δ 3.3–3.5 ppm), while HRMS validates molecular mass (e.g., ±1 ppm accuracy) . IR spectroscopy further confirms functional groups like sulfonates (broad peaks ~1200 cm) .

Q. How can solubility challenges during in vitro assays be addressed?

- Methodological Answer : Structural analogs with bulky substituents (e.g., tetrahydro-2H-pyran-4-yl) often require co-solvents like DMSO or cyclodextrin-based solubilization. Solvent optimization studies (e.g., varying DMSO:water ratios) are recommended to balance solubility and assay compatibility .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural validation?

- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Cross-validation using 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous assignments. For example, HMBC correlations can confirm connectivity between pyridine and cyclopropylmethyl groups . If HRMS deviates, isotopic pattern analysis distinguishes impurities from adducts .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with MD simulations (GROMACS) can model interactions. Parameterization of the methoxymethyl and tetrahydro-2H-pyran groups requires force field adjustments (e.g., GAFF2). Validation via in vitro assays (e.g., SPR) ensures predictive accuracy .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Process Analytical Technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, monitor reaction progress in real time. Statistical optimization (e.g., DoE) identifies critical parameters (e.g., stirring rate, catalyst loading) to ensure reproducibility .

Q. How do structural modifications influence the compound’s pharmacokinetic profile?

- Methodological Answer : Comparative studies with analogs (e.g., replacing cyclopropylmethyl with cyclohexenyl ethyl groups) reveal substituent effects on LogP and metabolic stability. In vivo PK/PD studies in rodent models, paired with LC-MS/MS quantification, quantify bioavailability changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.